

# physical and chemical properties of oxazolo[4,5-b]pyridin-2(3H)-one

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## Compound of Interest

Compound Name: oxazolo[4,5-b]pyridin-2(3H)-one

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## An In-depth Technical Guide to Oxazolo[4,5-b]pyridin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **oxazolo[4,5-b]pyridin-2(3H)-one**, a heterocyclic compound of significant interest in medicinal chemistry. This guide consolidates available data on its properties, synthesis, reactivity, and biological activities to serve as a foundational resource for research and development.

## Core Physical and Chemical Properties

**Oxazolo[4,5-b]pyridin-2(3H)-one** is a solid, heterocyclic compound featuring a fused oxazole and pyridine ring system.<sup>[1]</sup> Its core structure serves as a versatile scaffold for the development of novel bioactive molecules.<sup>[1][2]</sup>

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	White, light yellow, tan, or orange to green crystalline powder/solid.[3][4][5]	[3][4][5]
Melting Point	212.0 to 216.0 °C[4][6]	[3][4][7]
Density	1.428 g/cm <sup>3</sup> (Predicted)	[3]

| Storage | Recommended storage at room temperature (cool, dark place, <15°C) or 2-8°C.[5][6][8] |[5][6][8] |

Table 2: Chemical Identifiers and Molecular Data

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[1][5][9][10]
Molecular Weight	136.11 g/mol	[5][9][11]
Canonical SMILES	C1=CC2=C(NC(=O)O2)N=C1	[9]
InChI Key	OVLXOTUWFLHWQT-UHFFFAOYSA-N	[9]
CAS Number	60832-72-6	[1][3][5][7]
IUPAC Name	3H-[3][9]oxazolo[4,5-b]pyridin-2-one	[9]

| Synonyms | 2,3-Dihydropyrido[2,3-d][3][9]oxazol-2-one,[3][9]Oxazolo[4,5-b]pyridin-2-ol |[1][5][7] |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **oxazolo[4,5-b]pyridin-2(3H)-one**.

Table 3: Predicted <sup>1</sup>H NMR Spectral Data

Solvent	Chemical Shift ( $\delta$ , ppm)	Multiplicity & Coupling Constant (J, Hz)	Assignment	Source(s)
DMSO-d <sub>6</sub>	12.42	s	1H (NH)	[3]
DMSO-d <sub>6</sub>	8.03	dd, J = 5.3, 1.2 Hz	1H	[3]
DMSO-d <sub>6</sub>	7.63	dd, J = 7.8, 1.2 Hz	1H	[3]

| DMSO-d<sub>6</sub> | 7.10 | dd, J = 7.8, 5.3 Hz | 1H |[3] |

Note: This data is based on prediction and should be confirmed with experimental results.

## Synthesis and Experimental Protocols

The synthesis of **oxazolo[4,5-b]pyridin-2(3H)-one** and its derivatives often involves the cyclization of substituted aminopyridines.

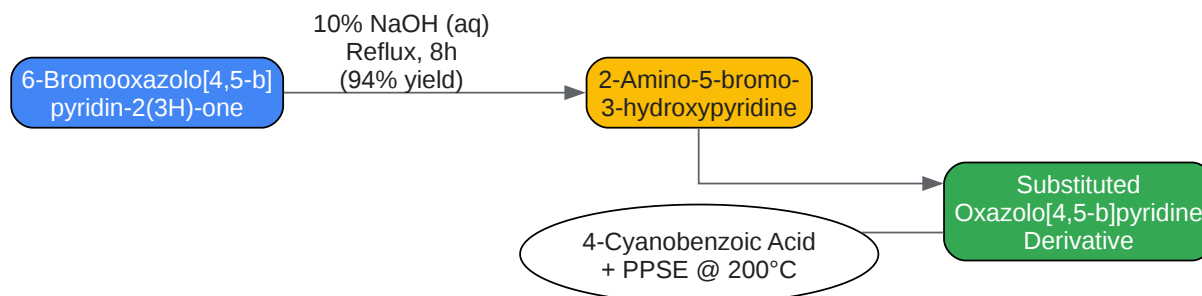
A common precursor, 2-amino-5-bromo-3-hydroxypyridine, is prepared by the hydrolysis of 6-bromooxazolo[4,5-b]pyridin-2(3H)-one.[12]

- Reaction: A suspension of 6-bromooxazolo[4,5-b]pyridin-2(3H)-one (66 mmol) in a 10% aqueous sodium hydroxide solution (160 mL) is refluxed for 8 hours.[12]
- Workup: After cooling, the addition of a 10% aqueous HCl solution yields a precipitate of 2-amino-5-bromo-3-hydroxypyridine.[12] The reported yield is 94%.[12]

New functionalized oxazolo[4,5-b]pyridines can be synthesized from 2-amino-3-hydroxypyridine derivatives.[12][13] For example, 5-Bromo-3-hydroxy-2-aminopyridine can be heated in the presence of polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) with various carboxylic acids to yield 1,3-oxazolo derivatives.[12][13]

- Reaction: Heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C for 3 hours results in the formation of the corresponding 1,3-oxazolo derivative in high

yield (93%).<sup>[12]</sup>



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Caption: Synthesis workflow for oxazolo[4,5-b]pyridine derivatives.

## Chemical Reactivity and Stability

**Oxazolo[4,5-b]pyridin-2(3H)-one** is characterized as a lactone.<sup>[9]</sup> Its fused heterocyclic structure provides a platform for various chemical transformations.

- **Ring-Opening:** The oxazolone ring is susceptible to hydrolytic cleavage, particularly under basic conditions, to yield 2-amino-3-hydroxypyridine derivatives.<sup>[12]</sup> This reactivity is a key step in the synthesis of more complex molecules.
- **Substitutions:** The pyridine ring can be functionalized. For instance, a carboxylic acid moiety can be introduced onto the pyridine framework using a Heck reaction.<sup>[12][13]</sup>
- **General Reactivity:** The compound is known to participate in chemical reactions such as nucleophilic substitutions and cycloadditions, owing to its reactive functional groups.<sup>[1]</sup> The nitrogen and oxygen atoms within the structure influence its electronic properties and reactivity towards biological targets.<sup>[1]</sup>

Oxazolo[4,5-b]pyridin-2(3H)-one

Key Reaction Types

Ring Opening  
(Basic Hydrolysis)

Heck Reaction  
(Pyridine Functionalization)

Nucleophilic  
Substitutions

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Caption: Key chemical reactivities of the **oxazolo[4,5-b]pyridin-2(3H)-one** core.

## Biological Activities and Applications

The **oxazolo[4,5-b]pyridin-2(3H)-one** scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.

- **Enzyme Inhibition:** It is explored as a benzoxazolone analogue that may inhibit nitric oxide synthases (NOS).<sup>[5]</sup>
- **Anticancer Activity:** A series of oxazolo[4,5-b]pyridine-based triazoles demonstrated promising anticancer activities against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines.<sup>[14]</sup> Molecular docking studies suggest these compounds may act by inhibiting human dihydroorotate dehydrogenase (hDHODH).<sup>[14]</sup>

- Antithrombotic Potential: Derivatives have been investigated as antagonists of the platelet glycoprotein IIb/IIIa receptor (GPIIb/IIIa), suggesting potential applications as antithrombotic agents.[12][13]

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